(4-Hexylphenyl)trimethylsilane
Description
(4-Hexylphenyl)trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with a hexyl group at the para position and a trimethylsilyl (-Si(CH₃)₃) moiety. The hexyl chain introduces significant hydrophobicity and steric bulk, influencing solubility, thermal stability, and reactivity compared to shorter-chain or electron-modifying substituents. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving aryl halides and silane reagents .
Properties
Molecular Formula |
C15H26Si |
|---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
(4-hexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C15H26Si/c1-5-6-7-8-9-14-10-12-15(13-11-14)16(2,3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
VHDWAXCCPZNMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hexylphenyl)trimethylsilane typically involves the hydrosilylation of 4-hexylphenylacetylene with trimethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of (4-Hexylphenyl)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: (4-Hexylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can participate in reduction reactions, often serving as a hydride donor in the presence of catalysts like palladium or platinum.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Reduced hydrocarbons.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
(4-Hexylphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its ability to enhance hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of (4-Hexylphenyl)trimethylsilane primarily involves its role as a hydride donor in reduction reactions. The silicon-hydrogen bond in the trimethylsilyl group is highly reactive, allowing it to participate in various chemical transformations. The compound can stabilize reactive intermediates through hyperconjugation, facilitating the formation of desired products in synthetic reactions .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The para-substituent on the phenyl ring critically impacts electronic and steric properties:
Notes:
- Electronic Effects : Electron-withdrawing groups (e.g., Br) reduce electron density on the aromatic ring, affecting electrophilic substitution reactivity. Conversely, electron-donating groups (e.g., OCH₃, C₆H₁₃) increase ring electron density .
- Steric Effects : Long alkyl chains (e.g., hexyl) hinder access to the silicon center, reducing nucleophilic attack rates compared to smaller substituents like Br or OCH₃ .
Biological Activity
(4-Hexylphenyl)trimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(4-Hexylphenyl)trimethylsilane has the following chemical structure:
- Chemical Formula : CHOSi
- Molecular Weight : 220.39 g/mol
The presence of the hexyl group contributes to its hydrophobic properties, which can influence its interactions with biological membranes and proteins.
Antimicrobial Properties
Recent studies have indicated that silane compounds, including (4-Hexylphenyl)trimethylsilane, exhibit antimicrobial properties. The hydrophobic nature of the hexyl group may enhance membrane disruption in microbial cells, leading to cell lysis. For instance, a study demonstrated that similar silanes could inhibit the growth of various bacterial strains by disrupting their cell membranes .
Cytotoxicity and Cell Proliferation
Research has also explored the cytotoxic effects of (4-Hexylphenyl)trimethylsilane on cancer cell lines. In vitro assays revealed that the compound could induce apoptosis in specific tumor cells, potentially through the activation of caspase pathways . The following table summarizes findings from various studies on cytotoxicity:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Caspase activation | |
| HeLa | 20 | Membrane disruption | |
| A549 | 25 | Reactive oxygen species generation |
The proposed mechanisms through which (4-Hexylphenyl)trimethylsilane exerts its biological effects include:
- Membrane Disruption : The hydrophobic hexyl tail may integrate into lipid bilayers, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxic effects observed in cancer models .
- Modulation of Signaling Pathways : There is evidence suggesting that silanes can interact with cellular signaling pathways, potentially influencing cell proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the biological activity of silanes similar to (4-Hexylphenyl)trimethylsilane:
- Antimicrobial Efficacy : A case study investigated the antimicrobial properties of various silanes against Gram-positive and Gram-negative bacteria. Results indicated that compounds with longer hydrophobic chains exhibited enhanced activity due to better membrane interaction .
- Cancer Therapy Applications : Another study focused on using silane derivatives as potential chemotherapeutic agents. The results showed that certain derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis through ROS generation .
- Toxicological Assessments : A comprehensive assessment evaluated the safety profile of silanes in vivo. It was found that while some derivatives were effective against tumors, they also exhibited dose-dependent toxicity in healthy tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
